molecular formula C11H20N2 B074133 3,5-di-tert-butyl-1H-pyrazole CAS No. 1132-14-5

3,5-di-tert-butyl-1H-pyrazole

Cat. No.: B074133
CAS No.: 1132-14-5
M. Wt: 180.29 g/mol
InChI Key: UEQDCVLVDQENIN-UHFFFAOYSA-N
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Description

3,5-di-tert-butyl-1H-pyrazole is an organic compound with the molecular formula C11H20N2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two tert-butyl groups attached to the carbon atoms at positions 3 and 5 of the pyrazole ring .

Scientific Research Applications

3,5-di-tert-butyl-1H-pyrazole has several applications in scientific research:

Future Directions

While specific future directions for 3,5-di-tert-butyl-1H-pyrazole are not mentioned in the available resources, pyrazoles in general are gaining more attention in the field of medicinal chemistry due to their diverse chemical, biological, agrochemical, and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-1H-pyrazole typically involves the condensation of tert-butyl hydrazine with a suitable diketone or β-ketoester. One common method includes the reaction of tert-butyl hydrazine with acetylacetone under acidic or basic conditions to form the desired pyrazole . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-di-tert-butyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-di-tert-butyl-1H-pyrazole is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and steric properties. These groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions and its overall stability .

Properties

IUPAC Name

3,5-ditert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-10(2,3)8-7-9(13-12-8)11(4,5)6/h7H,1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQDCVLVDQENIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150315
Record name 3,5-Di-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-14-5
Record name 3,5-Di-t-butylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Di-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-di-tert-butyl-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do the tert-butyl groups in 3,5-di-tert-butyl-1H-pyrazole influence its coordination behavior?

A1: The bulky tert-butyl groups in the 3 and 5 positions of the pyrazole ring exert significant steric hindrance around the nitrogen donor atoms. This steric effect has been shown to impact the coordination geometry and reactivity of metal complexes containing this ligand. For instance, in the compound dichloridobis(this compound-κN2)cobalt(II), the bulky tert-butyl groups force the formation of intramolecular hydrogen bonds between the pyrazole nitrogen atoms and the chloride ligands, a feature not observed in less sterically hindered analogs [].

Q2: Can this compound act as a Lewis base?

A2: Yes, the pyrazole ring in this compound retains its Lewis basic character despite the bulky substituents. Research has shown that it can react with Lewis acids such as bis(pentafluorophenyl)borane, forming zwitterionic adducts. These adducts exhibit interesting reactivity, including the ability to activate small molecules such as carbon dioxide [].

Q3: Are there any reported crystallographic studies on this compound derivatives?

A3: Yes, multiple studies have investigated the crystal structures of this compound derivatives. These studies reveal key information about the molecular geometry, intermolecular interactions (such as hydrogen bonding), and packing arrangements in the solid state. For example, the crystal structure of this compound-4-carbo­nitrile highlights the linear geometry of the cyano group and the presence of N—H⋯N hydrogen bonds that lead to the formation of inversion dimers in the crystal lattice []. Similarly, crystallographic analysis of 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, synthesized via a solvent-free method, reveals a head-to-tail arrangement of molecules driven by hydrogen bonding, forming chains within the crystal structure [].

Q4: Has this compound been explored in the context of frustrated Lewis pair chemistry?

A4: Absolutely. The combination of the Lewis basic pyrazole nitrogen and the steric bulk provided by the tert-butyl groups makes this compound a suitable candidate for frustrated Lewis pair (FLP) chemistry. Researchers have successfully synthesized a bifunctional FLP by reacting this compound with bis(pentafluorophenyl)borane. This FLP demonstrates the ability to activate dihydrogen heterolytically and engage in the fixation of small molecules like carbon dioxide [, ].

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